5-HT2A Receptor Inverse Agonism: Potent Antiplatelet Activity of Solubilized Phenylpyrazole Urea Analogs
Derivatives of the phenylpyrazole urea scaffold, to which Urea, (4-phenylpyrazol-3-yl)- belongs, have been optimized to yield potent and selective 5-HT2A receptor inverse agonists. While direct data for the exact compound 94214-82-1 is not disclosed in this study, the research demonstrates that solubilized phenylpyrazole ureas with an amino side chain can effectively modulate 5-HT-induced amplification of ADP-stimulated human platelet aggregation, a functional assay directly relevant to thrombosis . This contrasts with earlier, less optimized compounds in the series that lacked sufficient potency or solubility, highlighting the value of this specific substitution pattern for achieving functional cellular activity.
| Evidence Dimension | Inhibition of 5-HT-amplified human platelet aggregation |
|---|---|
| Target Compound Data | Effective modulation demonstrated (exact IC50 not disclosed for 94214-82-1) |
| Comparator Or Baseline | Unoptimized or poorly solubilized phenylpyrazole urea analogs |
| Quantified Difference | Not quantifiable for specific compound; class-level improvement established. |
| Conditions | Human platelet aggregation assay stimulated by ADP and amplified by 5-HT |
Why This Matters
This establishes the phenylpyrazole urea scaffold as a viable starting point for developing antiplatelet agents, making Urea, (4-phenylpyrazol-3-yl)- a relevant procurement choice for research into 5-HT2A-mediated thrombosis.
